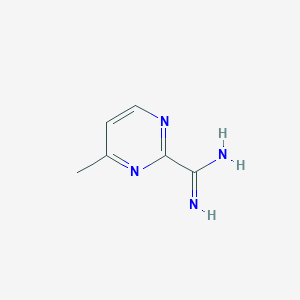

4-甲基嘧啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methylpyrimidine-2-carboxamidine is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. It is an organic compound with the molecular formula C6H9N3, which is synthesized using a specific method.

科学研究应用

1. 化学结构分析与合成

对4-甲基嘧啶-2-甲酰胺的研究包括对其化学结构和合成方法的研究。例如,研究了4-氨基-5-氨基甲基-2-甲基嘧啶与甲酰胺盐的反应,导致其环开水合物4-氨基-5-甲酰胺甲基-2-甲基嘧啶意外形成。这一发现对于理解相关化合物的化学行为具有重要意义(Evans & Robertson, 1973)。

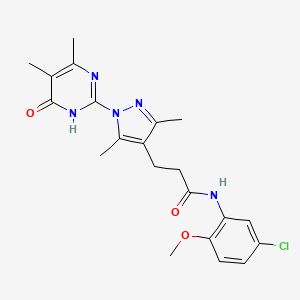

2. 新型药物化合物的开发

在药物化学中,人们探索了4-甲基嘧啶-2-甲酰胺的衍生物在药物开发中的潜力。研究了各种化合物的合成,例如3-(4-甲基-2-R-嘧啶-5-基)-3-氧代丙酸酯,以及它们与其他化学物质(如(哌啶-1-基)甲酰胺和芳基胍)的反应,以创建新型药物制剂(Potapov et al., 2014)。

3. 药物化学领域的探索

在药物化学领域的进一步探索包括开发作为H2受体组胺拮抗剂的特定药物。对咪唑烷基胍、异硫脲和甲酰胺(4-甲基嘧啶-2-甲酰胺的相关衍生物)的研究对于创建像布利吗胺和西咪替丁这样的竞争性拮抗剂至关重要(Ganellin, 1981)。

4. 对肿瘤学的贡献

在肿瘤学中,4-甲基嘧啶-2-甲酰胺的衍生物已被确认为有效的Src/Abl激酶抑制剂,对各种肿瘤细胞系显示出优异的抗增殖活性。这些研究对癌症治疗研究做出了重大贡献(Lombardo et al., 2004)。

5. 抗纤溶酶药物研究

与4-甲基嘧啶-2-甲酰胺密切相关的4-氨基甲基苯甲酸的氮杂类似物的研究已经作为寻找新的抗纤溶酶药物的一部分进行。这些研究对于开发治疗涉及异常血凝块溶解的疾病至关重要(Isoda et al., 1980)。

6. HIV研究

与4-甲基嘧啶-2-甲酰胺相关的二羟基嘧啶甲酰胺和N-烷基-5-羟基嘧啶酮甲酰胺等化合物已被研究为HIV整合酶抑制剂。由于其有效且选择性的抑制特性,这些化合物在HIV治疗中很有前景(Summa et al., 2006)。

作用机制

Target of Action

Pyrimidines, in general, are known to play a vital role in various biological procedures and in cancer pathogenesis . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Mode of Action

It’s known that pyrimidines can act as nucleophiles, attacking aldehyde carbon . For example, 5-bromo-2-methylpyrimidine was reacted with benzaldehyde in the presence of a Lewis acid, ZnCl2, to yield 5-bromo-2-styrylpyrimidine .

Biochemical Pathways

Pyrimidines are known to be involved in a wide range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .

Pharmacokinetics

The molecular weight of the compound is 17262 g/mol , which could potentially influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

Pyrimidines have been reported to exhibit potent anti-inflammatory effects . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

属性

IUPAC Name |

4-methylpyrimidine-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-4-2-3-9-6(10-4)5(7)8/h2-3H,1H3,(H3,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDOMZMPSSOFNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2406860.png)

![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B2406864.png)

![2-Chloro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2406874.png)

![2-(4-(isopropylsulfonyl)phenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2406876.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2406880.png)